molecular formula C19H23NOS2 B2984666 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide CAS No. 2034575-07-8

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

Cat. No.: B2984666
CAS No.: 2034575-07-8
M. Wt: 345.52
InChI Key: ITFOLZZNWBRCDK-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is an organic compound that features a thiophene ring, a phenylthio group, and a cyclopentylmethyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide moiety may produce primary or secondary amines .

Scientific Research Applications

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiophene ring and phenylthio group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFOLZZNWBRCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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